N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide
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Overview
Description
N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a cyano group and an oxan-4-yl group, as well as a pyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzamide Core: The initial step might involve the reaction of 4-aminobenzonitrile with oxalyl chloride to form 4-cyanobenzoyl chloride.
Introduction of the Oxan-4-yl Group: The next step could involve the reaction of 4-cyanobenzoyl chloride with oxan-4-amine to form N-(4-cyanooxan-4-yl)benzamide.
Introduction of the Pyrrolidin-1-yl Group: Finally, the compound could be synthesized by reacting N-(4-cyanooxan-4-yl)benzamide with 2-oxopyrrolidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized benzamide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyanophenyl)-4-(2-oxopyrrolidin-1-yl)benzamide: Similar structure but lacks the oxan-4-yl group.
N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
N-(4-Cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide is unique due to the presence of both the oxan-4-yl and pyrrolidin-1-yl groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(2-oxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c18-12-17(7-10-23-11-8-17)19-16(22)13-3-5-14(6-4-13)20-9-1-2-15(20)21/h3-6H,1-2,7-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFCHBUORJDPDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3(CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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